molecular formula C7H15NO B2959969 3-Piperidinemethanol, 1-methyl-, (3S)- CAS No. 205194-35-0

3-Piperidinemethanol, 1-methyl-, (3S)-

Cat. No. B2959969
CAS RN: 205194-35-0
M. Wt: 129.203
InChI Key: UGXQXVDTGJCQHR-ZETCQYMHSA-N
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Description

3-Piperidinemethanol, 1-methyl-, (3S)-, is an organic compound with a molecular formula of C5H11NO. It is a colorless liquid with a mild, amine-like odor. 3-Piperidinemethanol, 1-methyl-, (3S)- is a versatile chemical that has been used in a variety of scientific and industrial applications, including drug synthesis and research.

Scientific Research Applications

Gastric Antisecretory Agents

The structural modifications of piperidine derivatives have led to the development of compounds like fenoctimine, which exhibits gastric antisecretory properties without anticholinergic activity, making it a candidate for peptic ulcer disease treatment. This demonstrates the utility of piperidine modifications in creating more targeted therapies (Scott et al., 1983).

Neuroprotective Agents

Piperidine derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, with compounds like CP-101,606 showing promise as neuroprotective agents without the side effects typically associated with NMDA antagonists. This highlights the potential for piperidine-based compounds in treating neurological conditions (Chenard et al., 1995).

Anticonvulsant and Antinociceptive Activity

The synthesis of new hybrid molecules combining the chemical fragments of known antiepileptic drugs with piperidines has shown promising anticonvulsant and antinociceptive activities, suggesting a potential for these compounds in epilepsy and pain management (Kamiński et al., 2016).

LSD1 Inhibitors for Cancer Treatment

Piperidine-containing compounds have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target for certain cancers. These inhibitors can increase cellular methylation and inhibit the proliferation of leukemia and solid tumor cells, offering a new approach to cancer therapy (Wu et al., 2016).

Analytical Chemistry Applications

Piperidine derivatives have been utilized in the synthesis of various chemical structures for analytical purposes. For example, the novel synthesis approaches for thiazolo[3, 2]pyridines containing pyrazolyl moiety demonstrate the versatility of piperidine derivatives in facilitating chemical reactions and producing compounds with potential antimicrobial activity (El-Emary et al., 2005).

properties

IUPAC Name

[(3S)-1-methylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXQXVDTGJCQHR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinemethanol, 1-methyl-, (3S)-

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